molecular formula C19H17F3N4O2S B2735975 4-methoxy-N-{[5-(methylsulfanyl)-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 476434-28-3

4-methoxy-N-{[5-(methylsulfanyl)-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2735975
CAS No.: 476434-28-3
M. Wt: 422.43
InChI Key: CCGGTHODWTWZQL-UHFFFAOYSA-N
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Description

4-methoxy-N-{[5-(methylsulfanyl)-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic compound that features a benzamide core substituted with a methoxy group, a methylsulfanyl group, and a trifluoromethylphenyl group

Scientific Research Applications

4-methoxy-N-{[5-(methylsulfanyl)-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features, which may interact with biological targets.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It can be used as a probe in biological studies to understand its interaction with enzymes, receptors, and other biomolecules.

Mechanism of Action

The mechanism of action of this compound is not known, as it would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it were a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials .

Preparation Methods

The synthesis of 4-methoxy-N-{[5-(methylsulfanyl)-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.

    Attachment of the Benzamide Core: The benzamide core can be attached through an amide coupling reaction using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Methoxy and Methylsulfanyl Substitutions: The methoxy and methylsulfanyl groups can be introduced via nucleophilic substitution reactions using appropriate methoxy and methylsulfanyl precursors.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

4-methoxy-N-{[5-(methylsulfanyl)-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide can undergo various chemical reactions:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) or iron powder.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride (NaH) in DMF (dimethylformamide).

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and bases (e.g., sodium hydroxide, potassium carbonate).

Comparison with Similar Compounds

Similar compounds include other benzamide derivatives and triazole-containing molecules. Compared to these compounds, 4-methoxy-N-{[5-(methylsulfanyl)-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical and biological properties.

List of Similar Compounds

  • 4-methoxy-N-[[5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide
  • 4-methoxy-N-[[5-methylsulfanyl-4-[4-chlorophenyl]-1,2,4-triazol-3-yl]methyl]benzamide
  • 4-methoxy-N-[[5-methylsulfanyl-4-[4-methylphenyl]-1,2,4-triazol-3-yl]methyl]benzamide

These similar compounds can be compared based on their structural features, reactivity, and biological activities to highlight the uniqueness of this compound.

Properties

IUPAC Name

4-methoxy-N-[[5-methylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4O2S/c1-28-15-9-3-12(4-10-15)17(27)23-11-16-24-25-18(29-2)26(16)14-7-5-13(6-8-14)19(20,21)22/h3-10H,11H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGGTHODWTWZQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)C(F)(F)F)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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